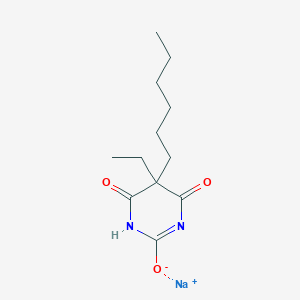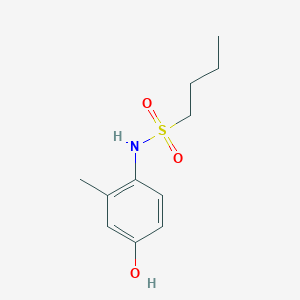![molecular formula C14H14BrNO4S B229801 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229801.png)
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid, also known as BNSB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
科学的研究の応用
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid has been used in a variety of scientific research applications. One of the main applications of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is as a fluorescent probe for the detection of cysteine. 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid reacts with cysteine to form a fluorescent product, which can be detected using fluorescence spectroscopy. This method has been used to detect cysteine in biological samples such as blood and urine.
作用機序
The mechanism of action of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is not fully understood. However, it is believed that 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid reacts with cysteine through a nucleophilic substitution reaction. The resulting product is a fluorescent compound that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid has been shown to have various biochemical and physiological effects. One of the main effects of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is its ability to react with cysteine. Cysteine is an important amino acid that plays a role in many biological processes, including protein synthesis and antioxidant defense. 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in lab experiments is its ability to detect cysteine with high sensitivity and specificity. 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is also relatively easy to synthesize and has a relatively low cost. However, one of the limitations of using 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is its low solubility in water, which can make it difficult to use in biological samples.
将来の方向性
There are several future directions for the use of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in scientific research. One direction is the development of new fluorescent probes based on the structure of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid. These probes could be used to detect other biomolecules with high sensitivity and specificity. Another direction is the use of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in the development of new drugs for the treatment of diseases such as inflammation and cancer. Finally, the use of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid in the development of new diagnostic tools for the detection of cysteine in biological samples could have important clinical applications.
Conclusion:
In conclusion, 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid is a sulfonamide derivative that has been widely used in scientific research. Its ability to react with cysteine and its anti-inflammatory and antioxidant properties make it a valuable tool in the study of biological processes. Further research is needed to fully understand the mechanism of action of 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid and to explore its potential applications in the development of new drugs and diagnostic tools.
合成法
4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid can be synthesized using a multi-step process. The first step involves the reaction of 4-bromo-1-naphthol with thionyl chloride to form 4-bromo-1-naphthalene sulfonyl chloride. The sulfonyl chloride is then reacted with butylamine to form the final product, 4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid. The overall yield of this process is approximately 40%.
特性
分子式 |
C14H14BrNO4S |
|---|---|
分子量 |
372.24 g/mol |
IUPAC名 |
4-[(4-bromonaphthalen-1-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C14H14BrNO4S/c15-12-7-8-13(11-5-2-1-4-10(11)12)21(19,20)16-9-3-6-14(17)18/h1-2,4-5,7-8,16H,3,6,9H2,(H,17,18) |
InChIキー |
UBEKVGFVLKRZCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCCC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]benzoic acid](/img/structure/B229718.png)



![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)

![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)
![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)
![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)
amino]benzoic acid](/img/structure/B229740.png)
![4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid](/img/structure/B229743.png)

![1-[(4-Bromo-1-naphthyl)sulfonyl]proline](/img/structure/B229748.png)